3-(4-Ethylcyclohexyl)aniline
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Overview
Description
3-(4-Ethylcyclohexyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a cyclohexyl ring substituted with an ethyl group at the 4-position and an aniline group at the 3-position. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylcyclohexyl)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 4-ethylcyclohexylbenzene, undergoes nitration to introduce a nitro group.
Direct Amination: Another method involves the direct amination of 4-ethylcyclohexylbenzene using ammonia or an amine source under catalytic conditions.
Industrial Production Methods: Industrial production of this compound often employs high-pressure hydrogenation processes and catalytic systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethylcyclohexyl)aniline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and peroxymonosulfuric acid.
Reduction: Reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation Products: Quinones and nitroso compounds.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-(4-Ethylcyclohexyl)aniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and polymers.
Biology: It serves as a building block for biologically active molecules and pharmaceuticals.
Medicine: Research explores its potential in drug development and therapeutic applications.
Industry: It is utilized in the production of agrochemicals, rubber chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Ethylcyclohexyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-(3-Ethylcyclohexyl)aniline: Similar in structure but with the ethyl group at a different position.
N-Methylaniline: An aniline derivative with a methyl group instead of an ethyl group.
Uniqueness: 3-(4-Ethylcyclohexyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other aniline derivatives .
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(4-ethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-5,10-12H,2,6-9,15H2,1H3 |
InChI Key |
JEZCVZJORDXHJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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